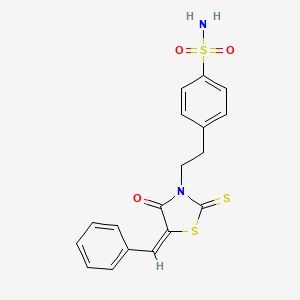

(E)-4-(2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)ethyl)benzenesulfonamide

説明

This compound features a thiazolidinone core (4-oxo-2-thioxothiazolidin-3-yl) substituted with a benzylidene group at position 5, connected via an ethyl linker to a benzenesulfonamide moiety. The (E)-configuration of the benzylidene double bond suggests distinct stereoelectronic properties that influence binding to biological targets, such as carbonic anhydrases (CAs). The sulfonamide group is a critical pharmacophore for CA inhibition, enabling coordination with the zinc ion in the enzyme’s active site .

特性

IUPAC Name |

4-[2-[(5E)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3S3/c19-26(22,23)15-8-6-13(7-9-15)10-11-20-17(21)16(25-18(20)24)12-14-4-2-1-3-5-14/h1-9,12H,10-11H2,(H2,19,22,23)/b16-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKGWGANHRSPBNZ-FOWTUZBSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC3=CC=C(C=C3)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CCC3=CC=C(C=C3)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(E)-4-(2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)ethyl)benzenesulfonamide is a compound of increasing interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant case studies.

The compound has the following chemical properties:

- Molecular Formula : C₁₅H₁₅N₃O₃S₂

- Molecular Weight : 321.41 g/mol

- CAS Number : 265098-88-2

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The thiazolidinone core is known to inhibit enzymes such as matrix metalloproteinases (MMPs), which play a significant role in cancer metastasis and tissue remodeling. Additionally, the compound's benzylidene group enhances its binding affinity to these targets, potentially increasing its efficacy in biological systems .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazolidinone derivatives, including this compound. The compound exhibits significant inhibitory effects against various bacterial strains.

Table 1: Antimicrobial Activity Data

Anti-inflammatory Activity

The compound has also shown promise in reducing inflammation. In vitro studies demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting a potential therapeutic role in inflammatory diseases.

Case Study: Inhibition of Cytokine Production

A study investigated the effect of the compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. Results indicated a significant reduction in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels when treated with concentrations as low as 10 µM, showcasing its anti-inflammatory potential .

Anticancer Activity

The anticancer properties of thiazolidinone derivatives have been well-documented, with several studies indicating their ability to induce apoptosis in cancer cells. The mechanism often involves the activation of caspase pathways leading to cell death.

Table 2: Anticancer Activity Data

類似化合物との比較

Comparison with Structural Analogs

Thiazolidinone-Based Derivatives

Compounds 3–14 () share the thiazolidinone core but differ in substituents. These hybrids are synthesized via condensation of a precursor with various aldehydes, yielding (Z)-configured benzylidene and phenylimino groups. Key distinctions include:

- Substituent Diversity : The benzylidene group in the target compound is replaced by aryl/heteroaryl aldehydes in analogs (e.g., 4-chlorobenzaldehyde, furfural) .

Table 1: Thiazolidinone-Based Analogs

Quinazolinone-Based Derivatives

Compounds 2–13 () replace the thiazolidinone core with a quinazolinone scaffold. These derivatives are synthesized via alkylation of a thiol group on the quinazolinone ring, yielding S-substituted (e.g., methylthio, benzylthio) variants.

Key Differences:

- Core Structure: Quinazolinones feature a fused benzene-pyrimidine ring, altering electronic properties compared to thiazolidinone’s five-membered ring.

- Substituent Effects : S-substituted groups (e.g., methylthio) modulate lipophilicity and steric bulk, influencing isoform selectivity (e.g., hCA IX/XII over hCA I/II) .

- Activity: Quinazolinone derivatives exhibit nanomolar-range inhibition against hCA IX/XII, critical for anticancer applications .

Table 2: Quinazolinone-Based Analogs

Sulfonamide-Containing Derivatives

lists sulfonamides with partial structural similarity (e.g., 4-methoxy-N-(2-(2-(pyridin-4-yl)vinyl)phenyl)benzenesulfonamide). These lack the thiazolidinone/quinazolinone cores but retain sulfonamide moieties. Their lower structural similarity (0.50–0.62) suggests divergent biological targets .

Research Findings and Implications

- Structural-Activity Relationships (SAR): The thiazolidinone core in the target compound may favor π-π stacking in CA active sites, while quinazolinones’ fused rings enhance rigidity and electronic interactions . The (E)-benzylidene group’s planar geometry could improve binding compared to (Z)-isomers or S-alkylated quinazolinones, though direct data is lacking.

- Synthetic Accessibility: Thiazolidinone derivatives are synthesized in fewer steps (5-hour reflux) compared to quinazolinones (8–13-hour alkylation) .

準備方法

Core Thioxothiazolidin Intermediate Synthesis

The foundational step involves constructing the 4-oxo-2-thioxothiazolidin scaffold. A validated protocol employs a one-pot, three-component condensation of glycine (1 ), chloroacetic acid (2 ), and carbon disulfide under basic conditions. This reaction proceeds via nucleophilic attack of glycine’s amine group on chloroacetic acid, followed by cyclization with carbon disulfide to yield 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid (3 ).

Key Reaction Parameters

| Component | Molar Ratio | Temperature | Time | Yield |

|---|---|---|---|---|

| Glycine | 1.0 eq | 80°C | 8 h | 86% |

| Chloroacetic acid | 1.2 eq | |||

| Carbon disulfide | 2.5 eq |

This intermediate (3 ) is critical for subsequent functionalization due to its reactive acetic acid side chain, enabling conjugation with sulfonamide precursors.

Sulfonamide Coupling via Acid-Amine Conjugation

The acetic acid moiety of 3 undergoes coupling with 4-aminobenzenesulfonamide (4 ) to form 4-(2-(4-oxo-2-thioxothiazolidin-3-yl)ethyl)benzenesulfonamide (5 ). This step employs N,N-dimethylformamide (DMF) as a solvent with vigorous stirring at room temperature for 8 hours.

Optimized Conditions

- Molar Ratio : 3 : 4 = 1 : 1.05

- Solvent : DMF (10 mL/mmol)

- Workup : Precipitation in water (40–50 mL per gram of 3 )

- Yield : 86%

Characterization via FTIR and single-crystal XRD confirms the formation of the sulfonamide-thioxothiazolidin hybrid, with planar geometry at the thiazolidine ring (r.m.s. deviation < 0.0145 Å).

Characterization and Validation

Post-synthesis, the target compound undergoes rigorous analysis:

Spectroscopic Data

- FTIR : νmax 1685 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O), 1160 cm⁻¹ (C=S).

- ¹H NMR (DMSO-d₆): δ 7.82 (d, J=8.4 Hz, 2H, sulfonamide Ar-H), 7.45 (s, 1H, benzylidene CH), 4.21 (s, 2H, SCH₂CO).

Crystallographic Confirmation

Single-crystal XRD reveals:

- Dihedral angle between thiazolidine and acetate groups: 47.23–58.67°.

- Planar geometry at sulfonamide nitrogen (bond angles ~109.5°).

Scalability and Industrial Relevance

Gram-scale syntheses demonstrate practicality:

Q & A

Q. What synthetic routes are commonly used to prepare (E)-4-(2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)ethyl)benzenesulfonamide?

The synthesis involves:

- Condensation : Reaction of substituted benzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate.

- Cyclization : Treatment with chloroacetic acid under basic conditions (pH 8–9) at 70–80°C to form the thiazolidinone core.

- Sulfonylation : Introduction of the benzenesulfonamide group using benzenesulfonyl chloride in the presence of triethylamine. Optimization of solvent polarity (e.g., ethanol vs. DMF) and reaction time (12–24 hours) improves yields to >80% .

Q. Which spectroscopic methods are critical for structural confirmation and purity assessment?

- NMR Spectroscopy : 1H/13C NMR to confirm proton environments (e.g., benzylidene CH=N at δ 8.3 ppm) and carbon backbone.

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O), ~1250 cm⁻¹ (S=O), and ~650 cm⁻¹ (C-S) validate functional groups.

- HPLC-UV : Purity >95% using a C18 column (acetonitrile/water mobile phase).

- X-ray Crystallography : SHELXL software refines crystal structures, confirming stereochemistry .

Q. What in vitro assays are suitable for initial biological activity screening?

- Antimicrobial : Broth microdilution (MIC determination against S. aureus ATCC 25923).

- Anticancer : MTT assay on HeLa or MCF-7 cell lines (IC50 calculation).

- Enzyme Inhibition : Fluorometric assays for COX-2 or DHFR activity. Include controls like DMSO vehicle and reference drugs (e.g., cisplatin) .

Advanced Research Questions

Q. How can structural modifications enhance target selectivity and reduce off-target effects?

- Benzylidene Substitution : Introduce electron-withdrawing groups (e.g., -NO2) to modulate electron density and binding affinity.

- Sulfonamide Optimization : Replace benzene with pyridine rings to improve solubility and pharmacokinetics.

- Isosteric Replacement : Substitute thioxo with carbonyl groups to alter hydrogen-bonding interactions. Validate changes via molecular docking (AutoDock Vina) and MD simulations (100 ns trajectories) .

Q. What strategies resolve contradictions in reported IC50 values across studies?

- Assay Standardization : Use identical cell lines (e.g., ATCC-certified) and culture conditions (e.g., 5% CO2, 37°C).

- Metabolic Stability Testing : Pre-treat compounds with liver microsomes to assess degradation.

- Batch Analysis : Compare purity across synthetic batches via LC-MS to rule out impurity-driven variability .

Q. How can computational modeling predict metabolic pathways and toxicity?

- CYP450 Metabolism Prediction : Use Schrödinger’s ADMET Predictor to identify likely oxidation sites (e.g., benzylidene ring).

- Toxicity Profiling : SwissADME evaluates hepatotoxicity via structural alerts (e.g., sulfonamide-related hypersensitivity).

- Metabolite Identification : In silico fragmentation patterns (Mass Frontier) match experimental LC-MS/MS data .

Q. What crystallographic techniques validate the compound’s stereochemical configuration?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。